molecular formula C10H9N3O4S B5576887 N-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)glycine

N-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)glycine

Cat. No.: B5576887
M. Wt: 267.26 g/mol
InChI Key: UEFPTOKOQARXST-UHFFFAOYSA-N
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Description

N-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)glycine is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Scientific Research Applications

N-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)glycine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is used in the development of fluorescent materials and electroluminescent devices.

    Industrial Chemistry: It serves as a precursor for the synthesis of various industrial chemicals and as a catalyst in certain chemical reactions.

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This suggests that there is ongoing research in this field to make more potent biologically active benzothiazole-based drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)glycine typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by nitration and methylation reactions. One common method involves the following steps:

    Condensation: 2-aminobenzenethiol reacts with an aldehyde or ketone to form a benzothiazole intermediate.

    Nitration: The benzothiazole intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 6-position.

    Methylation: Finally, the nitrated benzothiazole is methylated using a methylating agent like methyl iodide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)glycine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound without the nitro and glycine groups.

    6-nitrobenzothiazole: Similar structure but lacks the N-methyl and glycine groups.

    N-methylbenzothiazole: Similar structure but lacks the nitro and glycine groups.

Uniqueness

N-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)glycine is unique due to the presence of both the nitro and glycine groups, which confer specific chemical properties and biological activities. The nitro group enhances its reactivity, while the glycine moiety may improve its solubility and bioavailability.

Properties

IUPAC Name

2-[methyl-(6-nitro-1,3-benzothiazol-2-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c1-12(5-9(14)15)10-11-7-3-2-6(13(16)17)4-8(7)18-10/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFPTOKOQARXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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